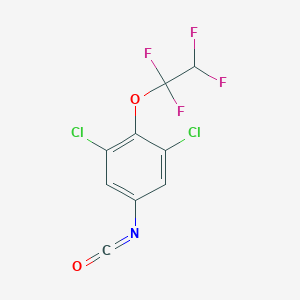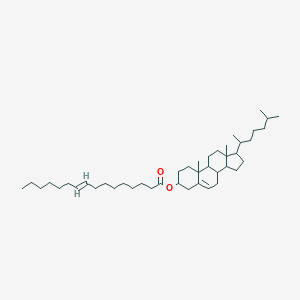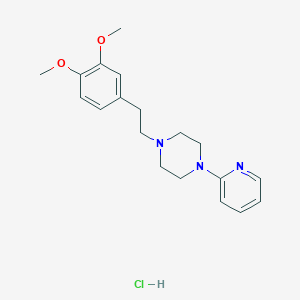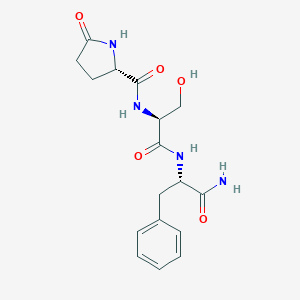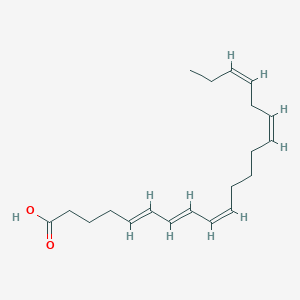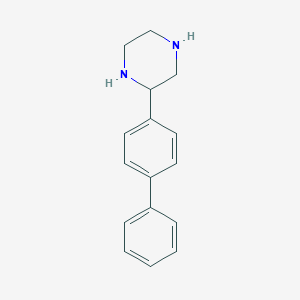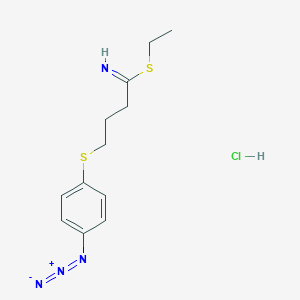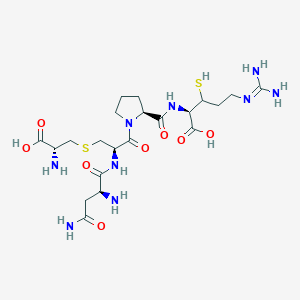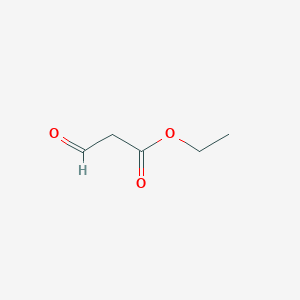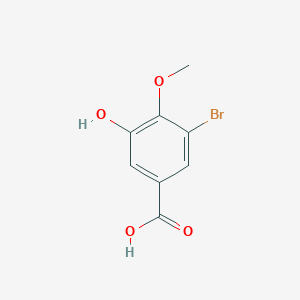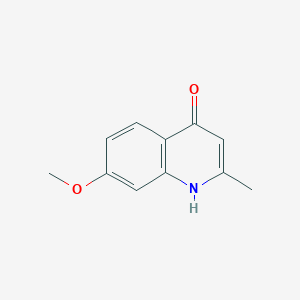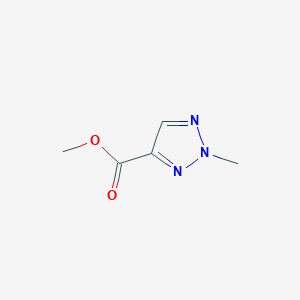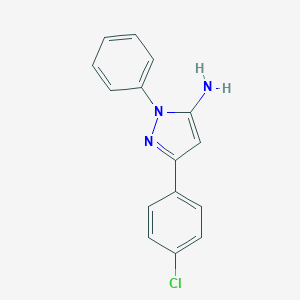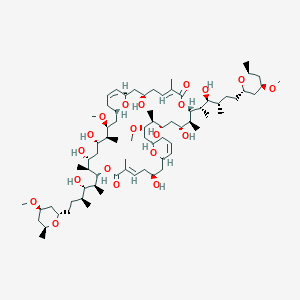![molecular formula C31H47NO9 B010319 2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one CAS No. 108073-65-0](/img/structure/B10319.png)
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely involved in specific biochemical or pharmaceutical applications. The detailed analysis of such compounds involves multiple scientific techniques and methodologies, aiming to understand its synthesis, structure, reactivity, and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including asymmetric synthesis and stereocontrolled processes. For instance, studies on similar compounds have utilized asymmetric Michael addition and stereoselective alkylation to achieve desired configurations and functionalizations (Fleck et al., 2003).
Molecular Structure Analysis
Determining the molecular structure of complex organic compounds is crucial for understanding their chemical behavior and potential applications. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often employed. For example, X-ray diffraction data and spectroscopic techniques have been used to elucidate the structures of compounds with intricate molecular frameworks (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of complex molecules are studied through various organic reactions and mechanistic explorations. This includes investigating nucleophilic substitution reactions, ring closure reactions, and the effects of different substituents on the molecule's reactivity and stability. Research on similar molecules has highlighted the importance of functional group transformations in achieving desired chemical characteristics (Uršič et al., 2010).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystalline structure, are essential for their practical application and formulation. These properties are typically assessed using a combination of experimental techniques and theoretical calculations (Moustafa & Girgis, 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for understanding the behavior of organic compounds. Investigations into the reactivity descriptors, hyper conjugative interactions, and thermodynamic stability provide insights into the chemical nature and potential reactivity patterns of complex molecules (Halim & Ibrahim, 2022).
Scientific Research Applications
Stereocontrol in Organic Synthesis
The chemical compound has been explored in the context of stereocontrol in organic synthesis. In a study by Fleming and Lawrence (1998), the conjugate addition of specific cuprates to similar compounds demonstrated high levels of open-chain stereocontrol. This process is crucial for synthesizing complex molecules with precise stereochemistry, an essential aspect in pharmaceuticals and materials science (Fleming & Lawrence, 1998).
Solubility in Ethanol-Water Solutions
Gong, Wang, Zhang, and Qu (2012) studied the solubility of various saccharides, including compounds structurally similar to the one , in ethanol-water mixtures. Understanding the solubility behavior of such compounds is fundamental for their application in different industrial and pharmaceutical processes (Gong et al., 2012).
Synthesis of New Sugar Imines
The synthesis of new molecules based on sugar structures, including compounds similar to the one being discussed, was examined by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020). These synthesized molecules are important for developing novel materials and pharmaceutical compounds (Mohammed et al., 2020).
Safety And Hazards
- Toxicity : Assessments of acute and chronic toxicity are essential.
- Metabolism : Investigate its metabolic fate in vivo.
- Environmental Impact : Consider its environmental persistence and potential harm.
Future Directions
- Biological Activity : Explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Derivatives : Synthesize analogs to optimize properties.
- Clinical Trials : Evaluate its safety and efficacy in preclinical and clinical studies.
properties
CAS RN |
108073-65-0 |
|---|---|
Product Name |
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
Molecular Formula |
C31H47NO9 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO9/c1-9-21(3)31(30(6,37)28(35)29(5,36)24(19-33)41-31)40-18-14-12-10-11-13-15-20(2)16-17-23-22(4)25(34)26(38-7)27(32-23)39-8/h9-13,16,24,28,33,35-37H,14-15,17-19H2,1-8H3,(H,32,34)/b12-10+,13-11+,20-16+,21-9+/t24-,28+,29-,30-,31-/m1/s1 |
InChI Key |
MCBNRDVDSRLJAF-ZFQBWYSASA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@]1([C@]([C@H]([C@]([C@H](O1)CO)(C)O)O)(C)O)OCC/C=C/C=C/C/C(=C/CC2=C(C(=O)C(=C(N2)OC)OC)C)/C |
SMILES |
CC=C(C)C1(C(C(C(C(O1)CO)(C)O)O)(C)O)OCCC=CC=CCC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C1(C(C(C(C(O1)CO)(C)O)O)(C)O)OCCC=CC=CCC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



